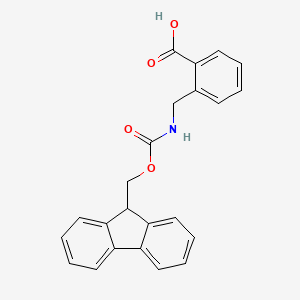

Fmoc-(2-aminomethyl) benzoic acid

Description

BenchChem offers high-quality Fmoc-(2-aminomethyl) benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(2-aminomethyl) benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFVZKLOMMGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Fmoc-(2-aminomethyl) benzoic acid"

An In-depth Technical Guide to the Synthesis of Fmoc-(2-aminomethyl)benzoic Acid

Authored by a Senior Application Scientist

Abstract

Fmoc-(2-aminomethyl)benzoic acid (Fmoc-2-AMB-OH) is a pivotal bifunctional building block in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] Its unique structure, featuring a base-labile Fmoc-protected amine and a carboxylic acid on a rigid benzoic acid scaffold, allows for its versatile application as a linker or a non-natural amino acid analogue. This guide provides a comprehensive overview of the synthesis of Fmoc-2-AMB-OH, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the preparation of this valuable compound.

Introduction: The Significance of Fmoc-(2-aminomethyl)benzoic Acid

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its remarkable stability in acidic conditions and its facile removal under mild basic conditions.[3][4][5] This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without compromising acid-labile side-chain protecting groups.[3][5]

Fmoc-(2-aminomethyl)benzoic acid, also known as Fmoc-Oamb, serves as a crucial component in the synthesis of complex peptides and peptidomimetics.[1] Its applications are diverse and include:

-

Peptide Synthesis: It acts as a key building block, enabling the introduction of a constrained benzoic acid moiety into a peptide sequence, which can influence conformation and biological activity.[1][6]

-

Drug Development: The compound is utilized in the design of novel pharmaceutical agents, particularly in creating targeted therapies where precise molecular architecture is paramount.[1]

-

Bioconjugation: It facilitates the linkage of biomolecules, contributing to the development of advanced biopharmaceuticals and diagnostic tools.[1][2]

This guide will focus on a validated and efficient synthetic route to high-purity Fmoc-2-AMB-OH, providing the necessary detail for its successful laboratory-scale preparation.

Synthetic Strategies: Pathways to Fmoc-(2-aminomethyl)benzoic Acid

Several synthetic routes to Fmoc-2-AMB-OH have been explored. A comparative analysis of the most common approaches is essential for selecting the optimal method based on available starting materials, desired scale, and purity requirements.

Route 1: Phthalimide Deprotection and Subsequent Fmoc Protection

This is a highly efficient and reliable two-step synthesis that begins with the commercially available α-phthalimido-o-toluic acid.[7] The key steps involve the removal of the phthalimide protecting group followed by the introduction of the Fmoc group.

Route 2: Reduction of 2-Cyanobenzoic Acid

An alternative approach involves the reduction of 2-cyanobenzoic acid to yield 2-(aminomethyl)benzoic acid, which is then protected with an Fmoc group.[7] However, this method is often plagued by low yields due to the formation of a phthalimidine byproduct through intramolecular cyclization.[7]

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Intermediates | Reported Overall Yield | Key Advantages | Key Disadvantages |

| 1 | α-Phthalimido-o-toluic acid | 2-(Aminomethyl)benzoic acid hydrochloride | 61%[7] | High yield, reliable, avoids problematic intermediates. | Requires a two-step process. |

| 2 | 2-Cyanobenzoic acid | 2-(Aminomethyl)benzoic acid | 25-35% (for the reduction step)[7] | Readily available starting material. | Low yield due to side reactions, costly catalyst.[7] |

Based on this comparison, Route 1 is the recommended synthetic pathway due to its superior yield and reliability. The remainder of this guide will focus on the detailed experimental protocol for this route.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of Fmoc-(2-aminomethyl)benzoic acid, commencing from α-phthalimido-o-toluic acid.

Materials and Reagents

-

α-Phthalimido-o-toluic acid

-

Hydrazine hydrate

-

Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 1N

-

9-(Fluorenylmethyl)succinimidyl carbonate (Fmoc-OSu)

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Deionized water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of 2-(Aminomethyl)benzoic Acid Hydrochloride

This step involves the deprotection of the phthalimide group using hydrazine hydrate. The choice of hydrazine is critical as it efficiently cleaves the phthalimide ring to form a stable phthalhydrazide precipitate, driving the reaction to completion.

Experimental Workflow for Step 1

Caption: Mechanism of Fmoc protection of the amine.

Protocol:

-

Dissolve 2-(aminomethyl)benzoic acid hydrochloride (1 equivalent) in deionized water in a flask and cool the solution to 0 °C in an ice bath. [7]2. Add triethylamine (TEA) (1.1 equivalents) to the solution. The pH of the solution should increase to approximately 9. [7]3. In a separate beaker, dissolve 9-(fluorenylmethyl)succinimidyl carbonate (Fmoc-OSu) (1 equivalent) in acetonitrile (ACN). [7]4. Slowly add the Fmoc-OSu solution to the aqueous amino acid solution at 0 °C with vigorous stirring.

-

Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of TEA as needed. [7]6. Allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), evaporate the acetonitrile under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl. A white precipitate of Fmoc-(2-aminomethyl)benzoic acid will form.

-

Collect the precipitate by filtration, wash with cold 1N HCl and water.

-

Recrystallize the crude product from a suitable solvent system, such as DMF/acetonitrile (1:8 v/v), to obtain pure Fmoc-(2-aminomethyl)benzoic acid as a white solid. [7]

Purification and Characterization

The purity of Fmoc-2-AMB-OH is critical for its successful application in peptide synthesis. Impurities can lead to side reactions and the formation of deletion or modified peptide sequences. [8]

Purification

Recrystallization is a highly effective method for purifying the final product. [7][9]The choice of solvent system is crucial; a mixture of DMF and acetonitrile has been reported to yield a high-purity product. [7]For more challenging purifications, column chromatography on silica gel may be employed.

Characterization

The identity and purity of the synthesized Fmoc-(2-aminomethyl)benzoic acid should be confirmed by various analytical techniques.

| Technique | Expected Results | Reference |

| Melting Point | 205-207 °C | [7] |

| ¹H NMR (DMSO-d₆) | δ 13.00 (br, 1H), 7.86 (d, 3H), 7.68 (t, 2H), 7.51 (d, 1H), 7.40 (m, 3H), 7.30 (t, 2H), 4.41 (d, 2H), 4.22 (t, 1H) | [7] |

| HPLC | Purity ≥ 97% | [1] |

| Elemental Analysis | C, 73.98; H, 5.13; N, 3.75 (Calculated for C₂₃H₁₉NO₄) | [7] |

Conclusion

The synthesis of Fmoc-(2-aminomethyl)benzoic acid via the deprotection of α-phthalimido-o-toluic acid followed by Fmoc protection is a robust and high-yielding method. This guide has provided a detailed, step-by-step protocol with insights into the rationale behind the experimental choices. By following these procedures and employing rigorous purification and characterization techniques, researchers can confidently prepare high-purity Fmoc-2-AMB-OH for their applications in peptide synthesis, drug discovery, and beyond.

References

-

Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... - ResearchGate. [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

-

An Efficient Synthesis of 2-(((9-Fluorenylmethoxycarbonyl)amino)methyl)benzoic Acid. [Link]

-

(a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... - ResearchGate. [Link]

-

Fmoc-2-abz amino acid - Omizzur. [Link]

-

12 Purification of large peptides using chemoselective tags - Oxford Academic. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys - eScholarship. [Link]

-

Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres - PubMed. [Link]

-

Fluorenylmethyloxycarbonyl protecting group - Wikipedia. [Link]

-

The Crucial Role of Fmoc Amino Acids in Modern Peptide Synthesis. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ajpamc.com [ajpamc.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-(2-aminomethyl)benzoic Acid

Introduction

Fmoc-(2-aminomethyl)benzoic acid is a specialized chemical reagent that serves as a critical building block and linker in advanced organic synthesis.[1] Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a flexible aminomethyl spacer, and a reactive carboxylic acid, makes it an invaluable tool for researchers, particularly in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] This guide provides a comprehensive overview of its core chemical properties, reactivity, and field-proven applications, offering both foundational knowledge and practical protocols for laboratory professionals.

Core Chemical and Physical Properties

The utility of Fmoc-(2-aminomethyl)benzoic acid stems from its distinct physicochemical characteristics. It typically presents as a white or pale yellow solid, with good solubility in common organic solvents used in synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][] This solubility is crucial for ensuring efficient participation in coupling reactions.[]

Below is a summary of its key properties:

| Property | Value | Source(s) |

| CAS Number | 219640-94-5 | [1][2][4] |

| Molecular Formula | C₂₃H₁₉NO₄ | [1][4] |

| Molecular Weight | 373.41 g/mol | [1][2] |

| Appearance | White or pale yellow solid | [1][2] |

| Purity | ≥ 97% (HPLC) | [1][2] |

| Predicted pKa | 3.93 ± 0.36 | [4] |

| Storage Conditions | 0 - 8 °C, dry environment | [1][2] |

The molecule's structure is defined by three key functional domains, each with a specific role in chemical synthesis.

Caption: Key functional domains of the Fmoc-(2-aminomethyl)benzoic acid molecule.

The Strategic Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of this reagent's utility in modern solid-phase peptide synthesis (SPPS).[5] Unlike older methods that required harsh acidic conditions for deprotection (e.g., the Boc group), the Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[5][6] This orthogonality is critical, as it allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, thereby preserving the integrity of the growing peptide chain.[5]

The advantages of the Fmoc strategy include:

-

Mild Deprotection Conditions: The use of a weak base like piperidine avoids the degradation of sensitive amino acid residues and complex peptide structures.[][6]

-

Reduced Side Reactions: Fmoc chemistry minimizes the risk of side reactions like alkylation that can occur in strongly acidic environments.[]

-

Real-Time Monitoring: The fluorenyl group has a strong UV absorbance, which allows for the quantitative monitoring of both the deprotection and coupling steps, enabling precise process control.[5]

The deprotection mechanism is a base-catalyzed β-elimination reaction.

Caption: Workflow of the Fmoc deprotection mechanism using piperidine.

Reactivity and Synthetic Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(2-aminomethyl)benzoic acid is primarily used as a non-natural amino acid or a specialized building block in SPPS.[1][2] Its benzoic acid moiety allows it to be coupled to the free amine of a growing peptide chain on a solid support, while its own amine is protected by the Fmoc group. This allows for the introduction of a rigid, aromatic spacer into a peptide backbone, which can be used to modulate the peptide's conformation, stability, or binding affinity.

Chemical Linker and Spacer

Beyond its role as a building block, the compound is an effective linker molecule.[7] In this context, it can be used to connect a peptide to another molecule, such as a drug, a fluorescent tag, or a solid support like a resin. For example, it can be employed in the preparation of specialized resins like the Rink amide resin, which is widely used for synthesizing peptide amides.[8] Its defined length and rigidity provide predictable spacing between conjugated entities.

Bioconjugation and Material Science

The molecule's properties are also valuable in bioconjugation, where it facilitates the attachment of biomolecules to create diagnostic agents or targeted therapeutics.[1] In material science, it can be incorporated into the synthesis of functionalized polymers, contributing to the development of advanced materials for applications like drug delivery systems or tissue engineering.[1][9]

Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize concentrations, reaction times, and reagents based on the specific scale, resin, and sequence.

Protocol 1: Coupling of Fmoc-(2-aminomethyl)benzoic acid in SPPS

This protocol describes the manual coupling of Fmoc-(2-aminomethyl)benzoic acid onto a resin-bound peptide with a free N-terminal amine.

Causality: The carboxylic acid of Fmoc-(2-aminomethyl)benzoic acid is activated in situ using coupling reagents (e.g., HATU/HOAt or HBTU/HOBt) to form a highly reactive ester.[10][11] A non-nucleophilic base (DIPEA or Collidine) is added to neutralize protonated species and maintain an optimal pH for the reaction, driving the nucleophilic attack from the resin's free amine to form a stable amide bond.[10]

Methodology:

-

Resin Preparation: Swell the peptide-resin (1.0 eq) in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to expose the N-terminal amine. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the fulvene adduct.[11]

-

Activation Solution: In a separate vial, dissolve Fmoc-(2-aminomethyl)benzoic acid (3-5 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Base Addition: Add DIPEA or 2,4,6-collidine (6 eq) to the activation solution and vortex briefly. The solution should change color.

-

Coupling: Immediately add the activation solution to the prepared resin. Agitate the vessel at room temperature for 2-4 hours.[10]

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

-

Confirmation: A small sample of resin can be tested via a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete reaction.

Protocol 2: Cleavage of the Fmoc Protecting Group

This protocol details the standard procedure for removing the Fmoc group to allow for the next coupling step.

Causality: Piperidine, a secondary amine, acts as the base to abstract the acidic proton on the fluorenyl ring system of the Fmoc group.[6] This initiates a β-elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine then acts as a scavenger, reacting with the dibenzofulvene byproduct to form a stable adduct that can be easily washed away.[6]

Methodology:

-

Resin Preparation: Swell the Fmoc-protected resin in DMF.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin.[11]

-

Reaction: Agitate the mixture for 5-20 minutes at room temperature. For sterically hindered couplings, this step may be repeated or extended.

-

Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of the deprotection reagents and byproducts. The resin is now ready for the next coupling step.

Safety, Handling, and Storage

As a laboratory chemical, Fmoc-(2-aminomethyl)benzoic acid requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12][14] Use in a well-ventilated area or a chemical fume hood.[13] In case of contact, rinse the affected area immediately with plenty of water.[12]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 0 °C and 8 °C.[1][2] This minimizes degradation and maintains its reactivity for synthesis.

-

Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[14]

Conclusion

Fmoc-(2-aminomethyl)benzoic acid is a highly versatile and enabling reagent in modern chemical and pharmaceutical sciences. Its well-defined structure and the predictable reactivity of the Fmoc group provide researchers with a reliable tool for constructing complex peptides, developing novel bioconjugates, and engineering advanced materials.[1] The mild conditions associated with Fmoc chemistry enhance the efficiency and purity of synthetic processes, making this compound an essential component in the toolkit of drug development professionals and synthetic chemists.[][6]

References

-

Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-8. doi: 10.1002/bip.20676. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Amatsigroup. (n.d.). The Crucial Role of Fmoc Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

Semantic Scholar. (2019). An improved and practical synthesis of Fmoc Rink linker. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc SPPS Linkers [sigmaaldrich.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemimpex.com [chemimpex.com]

- 10. rsc.org [rsc.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. agilent.com [agilent.com]

The Strategic Application of Fmoc-(2-aminomethyl)benzoic Acid in Advanced Peptide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block for Peptide Innovation

In the landscape of peptide chemistry, the strategic selection of building blocks is paramount to achieving desired therapeutic properties, stability, and synthetic efficiency. Fmoc-(2-aminomethyl)benzoic acid (CAS 219640-94-5), a non-natural amino acid analogue, has emerged as a versatile tool for chemists engaged in Solid-Phase Peptide Synthesis (SPPS) and the development of complex peptide architectures.[1] Its unique ortho-substituted structure, combining a carboxylic acid and an Fmoc-protected aminomethyl group on a benzene ring, offers distinct advantages in the synthesis of modified peptides, cyclic constructs, and as a specialized linker.[1][2] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of this valuable reagent, grounded in established protocols and field-proven insights.

Physicochemical and Analytical Profile

A thorough understanding of the physical and chemical properties of Fmoc-(2-aminomethyl)benzoic acid is fundamental to its successful application. The compound typically presents as a white or pale yellow solid and is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1]

| Property | Value | Reference(s) |

| CAS Number | 219640-94-5 | [1] |

| Molecular Formula | C₂₃H₁₉NO₄ | [1] |

| Molecular Weight | 373.41 g/mol | [1] |

| Appearance | White or Pale yellow solid | [1] |

| Purity (HPLC) | ≥ 97% | [1] |

| Melting Point | 205-207 °C | [3] |

| Storage Conditions | 0 - 8 °C | [1] |

Analytical Characterization: A Self-Validating System

Verifying the identity and purity of the starting material is a critical first step in any synthesis. High-performance liquid chromatography (HPLC) is routinely used to assess purity.[1] Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

¹H NMR (DMSO-d₆): A characteristic ¹H NMR spectrum of Fmoc-(2-aminomethyl)benzoic acid in deuterated dimethyl sulfoxide (DMSO-d₆) would exhibit the following key signals: a broad singlet for the carboxylic acid proton around 13.00 ppm, and distinct aromatic and aliphatic protons corresponding to the fluorenylmethyloxycarbonyl (Fmoc) group and the aminomethylbenzoic acid core. The published spectrum shows a multiplet for the aromatic protons and a doublet for the three protons of the Fmoc group at 7.86 ppm.[3]

The Synthesis of Fmoc-(2-aminomethyl)benzoic Acid: A Detailed Protocol

The reliable synthesis of Fmoc-(2-aminomethyl)benzoic acid is crucial for its application. An efficient, two-step synthesis with an overall yield of 61% has been reported.[3] The process begins with the deprotection of a readily available precursor, followed by the introduction of the Fmoc group.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Fmoc-(2-aminomethyl)benzoic acid.

Experimental Protocol: Synthesis

This protocol is adapted from the work of Sun and Daneker (1998).[3]

Step 1: Synthesis of 2-(Aminomethyl)benzoic Acid Hydrochloride

-

Reaction Setup: In a suitable reaction vessel, dissolve α-phthalimido-o-toluic acid in a mixture of dimethylformamide (DMF) and ethanol.

-

Hydrazine Addition: Heat the solution to 75°C and add hydrazine hydrate. The hydrazine will cleave the phthalimide protecting group.

-

Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude 2-(aminomethyl)benzoic acid hydrochloride. This may involve filtration to remove phthalhydrazide and evaporation of the solvent.

Step 2: Synthesis of Fmoc-(2-aminomethyl)benzoic Acid

-

Dissolution and Cooling: Dissolve the 2-(aminomethyl)benzoic acid hydrochloride from Step 1 in water and cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Monitor the pH to ensure it reaches approximately 8-9.

-

Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in acetonitrile to the reaction mixture while maintaining the temperature at 0°C and the pH around 8 by adding more triethylamine as needed.

-

Reaction and Isolation: Stir the reaction for 1 hour. Evaporate the solvents to obtain a slurry.

-

Purification: Treat the slurry with 1 N HCl to precipitate the product. Collect the precipitate by filtration, wash with cold 1 N HCl and ether, and then dry.

-

Recrystallization: Recrystallize the crude product from a mixture of DMF and acetonitrile to yield pure Fmoc-(2-aminomethyl)benzoic acid as a white solid.[3]

Core Applications in Peptide Synthesis

The true value of Fmoc-(2-aminomethyl)benzoic acid lies in its versatile applications in SPPS. Its bifunctional nature allows it to be used as a unique building block within a peptide sequence or as a linker to attach peptides to a solid support or other molecules.

Application 1: Incorporation as a Non-Natural Amino Acid

Fmoc-(2-aminomethyl)benzoic acid can be incorporated into a peptide chain using standard SPPS protocols to introduce a rigid, aromatic spacer. This can be used to enforce specific conformations or to act as a recognition element.

Diagram: SPPS Cycle for Incorporation

Sources

A Comprehensive Technical Guide to Fmoc-(2-aminomethyl)benzoic Acid: Properties, Applications, and Protocols for Advanced Synthesis

Introduction: The Strategic Role of Fmoc-(2-aminomethyl)benzoic Acid in Peptide and Molecular Synthesis

In the landscape of modern drug development and biochemical research, the precise construction of complex molecular architectures is paramount. Among the vast toolkit available to chemists, Fmoc-protected amino acids and linkers represent a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of peptides and other oligomers.[1][] This guide focuses on a particularly versatile building block: Fmoc-(2-aminomethyl)benzoic acid. Its unique ortho-substituted aromatic structure provides a rigid scaffold, influencing the conformation of the resulting molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the significant advantage of being removable under mild basic conditions, a cornerstone of orthogonal protection strategies in complex synthesis.[3][4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide not only the fundamental physicochemical properties of Fmoc-(2-aminomethyl)benzoic acid but also delve into the practical applications, detailed experimental protocols, and the scientific rationale behind its use. By understanding the core principles of its reactivity and function, researchers can leverage this molecule to its full potential in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use in any experimental setting. Fmoc-(2-aminomethyl)benzoic acid is typically supplied as a white to pale yellow solid and requires refrigerated storage to maintain its stability and purity.[5]

| Property | Value | Source(s) |

| Molecular Weight | 373.41 g/mol | [5][6] |

| Molecular Formula | C₂₃H₁₉NO₄ | [5][6] |

| CAS Number | 219640-94-5 | [5][6] |

| Appearance | White or Pale yellow solid | [5][6] |

| Purity (typical) | ≥ 97% (HPLC) | [5][6] |

| Storage Conditions | 0 - 8 °C | [5][6] |

| Synonyms | Fmoc-Oamb | [5][6] |

Core Application: A Linker in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(2-aminomethyl)benzoic acid is a bifunctional molecule, possessing both a carboxylic acid and an Fmoc-protected amine. This duality makes it an excellent linker molecule in SPPS. The carboxylic acid can be coupled to a hydroxyl-functionalized resin, such as Wang resin, forming an ester bond.[7][8] The protected amine is then available for subsequent deprotection and peptide chain elongation.

The Chemistry of Fmoc Protection and Deprotection

The utility of the Fmoc group lies in its base-lability, which is orthogonal to the acid-labile side-chain protecting groups often used in SPPS. This allows for the selective removal of the N-terminal Fmoc group without disturbing other protecting groups on the peptide or the linkage to the resin.[4][9]

The deprotection mechanism is a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[3][10] The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and dibenzofulvene. The piperidine also acts as a scavenger for the dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.[4]

Experimental Protocol: Coupling of Fmoc-(2-aminomethyl)benzoic Acid to Wang Resin

This protocol provides a detailed, step-by-step methodology for the initial and critical step of loading the linker onto a solid support. The success of the entire peptide synthesis hinges on the efficiency and completeness of this initial loading.

Materials:

-

Wang Resin

-

Fmoc-(2-aminomethyl)benzoic Acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Acetic Anhydride

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the Wang resin in the synthesis vessel.

-

Add sufficient DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. This step is crucial for exposing the reactive hydroxyl groups on the resin.[6]

-

Drain the DCM.

-

-

Activation and Coupling:

-

In a separate vial, dissolve 2 equivalents of Fmoc-(2-aminomethyl)benzoic acid and 0.1 equivalents of DMAP in DMF.

-

Add this solution to the swollen resin.

-

Add 2 equivalents of DIC to the resin slurry. The DIC acts as the coupling agent, activating the carboxylic acid for esterification with the resin's hydroxyl groups. DMAP serves as a catalyst for this reaction.[7][8]

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally Methanol (2 times) to remove any unreacted reagents and byproducts. Proper washing is essential to prevent side reactions in subsequent steps.[6]

-

-

Capping (Optional but Recommended):

-

To block any unreacted hydroxyl groups on the resin, a capping step is performed.

-

Add a solution of acetic anhydride and a non-nucleophilic base (like diisopropylethylamine) in DMF to the resin.

-

Agitate for 30 minutes. This prevents the formation of deletion sequences in the subsequent peptide synthesis.[7]

-

Wash the resin as described in step 3.

-

-

Fmoc Deprotection:

-

To prepare for the coupling of the first amino acid of the peptide sequence, the Fmoc group on the linker must be removed.

-

Add a 20% solution of piperidine in DMF to the resin.[5][11]

-

Agitate for 5-10 minutes. The solution may develop a yellow color, indicating the release of the Fmoc group.

-

Drain and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.[6][11]

-

The resin is now ready for the coupling of the first Fmoc-protected amino acid in the desired peptide sequence.

Conclusion: A Versatile Tool for Advanced Synthesis

Fmoc-(2-aminomethyl)benzoic acid is more than just a chemical reagent; it is a strategic tool that offers chemists a high degree of control over the synthesis of complex peptides and organic molecules. Its well-defined structure, coupled with the robust and mild nature of Fmoc chemistry, makes it an invaluable component in the pursuit of novel therapeutics and research probes. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this versatile building block. As with any chemical synthesis, careful planning, high-purity reagents, and meticulous execution are the keys to achieving high yields and the desired final product.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

-

N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]

-

Technical Support Information Bulletin 1073 - Wang Resin - Aapptec Peptides. [Link]

-

In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry. [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection - GenScript. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]

-

A protocol for racemization-free loading of Fmoc-amino acids to Wang resin - ResearchGate. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. genscript.com [genscript.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

An In-Depth Technical Guide to the NMR Spectroscopy of Fmoc-(2-aminomethyl)benzoic Acid

Introduction: The Structural Significance of Fmoc-(2-aminomethyl)benzoic Acid in Advanced Synthesis

Fmoc-(2-aminomethyl)benzoic acid is a cornerstone building block for researchers and drug development professionals engaged in peptide synthesis and the construction of complex molecular architectures.[1] Its utility stems from its bifunctional nature: the carboxylic acid provides a point of attachment, while the amine, protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, allows for controlled, sequential additions in solid-phase peptide synthesis (SPPS).[1] The ortho positioning of the aminomethyl and carboxyl groups on the benzoic acid scaffold imparts a unique conformational rigidity, making it an invaluable linker for creating constrained peptides and peptidomimetics with specific secondary structures.

The precise characterization of this reagent is paramount to ensure the fidelity of the synthetic process. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the structure and purity of Fmoc-(2-aminomethyl)benzoic acid. This guide provides a comprehensive analysis of its expected ¹H and ¹³C NMR data, a field-proven protocol for data acquisition, and the scientific rationale behind the experimental choices.

Pillar 1: Theoretical Framework for NMR Spectral Interpretation

Understanding the NMR spectrum of Fmoc-(2-aminomethyl)benzoic acid requires dissecting the molecule into its three constituent fragments and considering their electronic and spatial interplay:

-

The Fmoc Group: This large, aromatic moiety dominates the spectrum. It consists of a fluorenyl ring system and a carbamate linker. The eight aromatic protons of the fluorene system typically appear as a series of multiplets in the downfield region (around 7.2-7.9 ppm). The single proton at the 9-position of the fluorene ring is a characteristic triplet, and the two protons of the methylene linker also give a distinct signal.

-

The Benzoic Acid Moiety: The benzene ring is substituted at positions 1 and 2, leading to a complex splitting pattern for the four aromatic protons. The electron-withdrawing carboxylic acid group and the aminomethyl substituent influence the chemical shifts of the ring protons. The acidic proton of the carboxyl group is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.

-

The Methylene Linker and Amide Proton: The -CH₂- group connecting the benzoic acid ring to the amine will appear as a doublet, coupled to the adjacent N-H proton. The amide proton itself will typically be a triplet, coupled to the methylene protons. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

The combination of these fragments results in a unique NMR fingerprint that allows for unambiguous identification and purity assessment.

Pillar 2: Predicted NMR Data for Fmoc-(2-aminomethyl)benzoic Acid

While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in major databases, we can predict the ¹H and ¹³C NMR spectra with high confidence based on established chemical shift values and coupling constants for analogous structures.[2][3][4] The following tables summarize the predicted data in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for this type of compound.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.9 | Singlet (broad) | - | 1H |

| Aromatic (Benzoic Acid) | ~7.9 | Doublet | ~7.8 | 1H |

| Aromatic (Fmoc) | ~7.88 | Doublet | ~7.5 | 2H |

| Aromatic (Benzoic Acid) | ~7.6 | Triplet | ~7.6 | 1H |

| Aromatic (Fmoc) | ~7.72 | Doublet | ~7.5 | 2H |

| Aromatic (Benzoic Acid) | ~7.5 | Triplet | ~7.5 | 1H |

| Aromatic (Benzoic Acid) | ~7.45 | Doublet | ~7.7 | 1H |

| Aromatic (Fmoc) | ~7.41 | Triplet | ~7.4 | 2H |

| Aromatic (Fmoc) | ~7.32 | Triplet | ~7.4 | 2H |

| Amide (-NH-) | ~8.1 | Triplet | ~5.9 | 1H |

| Methylene (-CH₂-NH) | ~4.4 | Doublet | ~5.9 | 2H |

| Fmoc Methylene (-O-CH₂-) | ~4.3 | Doublet | ~6.8 | 2H |

| Fmoc Methine (-CH-) | ~4.25 | Triplet | ~6.8 | 1H |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Carboxylic Acid) | ~168 |

| Carbonyl (Fmoc) | ~156 |

| Aromatic (Fmoc, Quaternary) | ~144 |

| Aromatic (Fmoc, Quaternary) | ~141 |

| Aromatic (Benzoic Acid, Quaternary) | ~138 |

| Aromatic (Benzoic Acid, Quaternary) | ~132 |

| Aromatic (Benzoic Acid) | ~131 |

| Aromatic (Benzoic Acid) | ~130 |

| Aromatic (Fmoc) | ~128 |

| Aromatic (Fmoc) | ~127.5 |

| Aromatic (Benzoic Acid) | ~127 |

| Aromatic (Fmoc) | ~125 |

| Aromatic (Fmoc) | ~120 |

| Fmoc Methylene (-O-CH₂-) | ~66 |

| Fmoc Methine (-CH-) | ~47 |

| Methylene (-CH₂-NH) | ~42 |

Visualization of Molecular Structure and NMR Workflow

To aid in the correlation of the predicted data, the following diagram illustrates the molecular structure of Fmoc-(2-aminomethyl)benzoic acid with atom numbering corresponding to the tables above.

Caption: Molecular structure of Fmoc-(2-aminomethyl)benzoic acid.

Pillar 3: A Field-Proven Protocol for NMR Data Acquisition and Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Fmoc-(2-aminomethyl)benzoic acid.

Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. DMSO-d₆ is chosen for its excellent solvating power for this compound and its distinct solvent peak, which is useful for referencing.

-

Protocol:

-

Accurately weigh 10-15 mg of Fmoc-(2-aminomethyl)benzoic acid directly into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample gently until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

-

Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

-

Rationale: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially in the crowded aromatic region of the ¹H spectrum.[2]

-

Protocol:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

For ¹H NMR:

-

Acquire a standard single-pulse experiment.

-

Typical parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Typical parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.

-

-

-

-

Data Processing and Analysis:

-

Rationale: Accurate data processing is essential for extracting reliable information from the raw free induction decay (FID) signal.

-

Protocol:

-

Apply an exponential window function to the FID followed by a Fourier Transform to convert the time-domain data into the frequency domain.

-

Perform zero-order and first-order phase correction to ensure all peaks are upright and symmetrical.

-

Apply a baseline correction algorithm to obtain a flat baseline.

-

Reference the spectra. For the ¹H spectrum, calibrate the residual DMSO peak to δ 2.50 ppm. For the ¹³C spectrum, calibrate the DMSO septet to δ 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum. Set the integration of a well-resolved, single-proton signal (like the Fmoc methine proton) to 1.0 to determine the relative number of protons for all other signals.

-

Perform peak picking to generate a list of chemical shifts for all signals in both the ¹H and ¹³C spectra.

-

Assign the peaks based on their chemical shift, multiplicity, integration (for ¹H), and comparison with the predicted values and data from similar compounds.

-

-

Conclusion

The NMR characterization of Fmoc-(2-aminomethyl)benzoic acid is an indispensable step in quality control for its application in peptide synthesis and drug discovery. This guide provides a robust framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of this vital chemical building block. By following the detailed protocols and leveraging the theoretical insights provided, researchers can confidently verify the structural integrity of their material, ensuring the success of their subsequent synthetic endeavors.

References

-

Chem-Impex. (n.d.). 2-(Fmoc-aminomethyl)benzoic acid. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 4, 2026, from [Link]

-

Supporting Information. (n.d.). Angewandte Chemie. Retrieved January 4, 2026, from [Link]

-

Lee, Y., & Lim, H.-S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Organic Letters, 25(43), 7856–7860. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 4, 2026, from [Link]

Sources

"Fmoc-(2-aminomethyl) benzoic acid solubility"

An In-depth Technical Guide to the Solubility of Fmoc-(2-aminomethyl)benzoic Acid for Advanced Peptide Synthesis

Introduction

Fmoc-(2-aminomethyl)benzoic acid (Fmoc-Oamb) is a specialized building block utilized in the field of peptide chemistry and drug development.[1][2] As a non-natural amino acid analogue, its incorporation into peptide sequences allows for the introduction of unique structural constraints, conformational control, or the creation of sophisticated peptide mimetics. Its application is particularly relevant in Solid-Phase Peptide Synthesis (SPPS), where it serves as a critical component in constructing complex molecular architectures.[1][2]

The success of any SPPS protocol is fundamentally dependent on the complete solubilization of all reagents, particularly the Fmoc-protected amino acid derivatives.[3] Inadequate solubility is a primary cause of major synthesis failures, leading to incomplete coupling reactions, the formation of deletion sequences, and significant challenges in the purification of the final product.[4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility of Fmoc-(2-aminomethyl)benzoic acid, explains the physicochemical principles governing its dissolution, and offers field-proven protocols for its effective use in research and development settings.

Section 1: Physicochemical Profile of Fmoc-(2-aminomethyl)benzoic Acid

A foundational understanding of the compound's properties is essential before delving into solubility characteristics. Fmoc-(2-aminomethyl)benzoic acid is a white to pale yellow solid at room temperature and should be stored at 0-8°C to ensure its long-term stability.[1][2]

| Property | Value | Source(s) |

| CAS Number | 219640-94-5 | [1][2] |

| Molecular Formula | C₂₃H₁₉NO₄ | [1][2][5] |

| Molecular Weight | 373.41 g/mol | [1][2][5] |

| Appearance | White or pale yellow solid | [1][2] |

| Purity (Typical) | ≥97% (HPLC) | [1][2] |

| Synonyms | Fmoc-Oamb | [1][2] |

| Predicted pKa | 3.93 ± 0.36 | [5] |

| Storage Conditions | 0 - 8 °C | [1][2] |

Below is the chemical structure of Fmoc-(2-aminomethyl)benzoic acid, illustrating the key functional groups that dictate its solubility: the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, the polar carboxylic acid, and the secondary amine linkage.

Section 2: Fundamental Principles of Solubility in SPPS

The solubility of any Fmoc-protected amino acid is a multifactorial property governed by the interplay between the solute's structure and the solvent's characteristics.[3] The bulky, nonpolar Fmoc group generally imparts good solubility in organic solvents, a feature that is critical for the efficiency of modern SPPS.[][7]

Causality Behind Solvent Choices:

-

Polar Aprotic Solvents (DMF, NMP, DMSO): These are the workhorses of SPPS for a clear reason. Their high polarity and ability to act as hydrogen bond acceptors allow them to effectively solvate both the nonpolar Fmoc group and the polar peptide backbone. This dual-solvating capability disrupts the crystal lattice of the solid amino acid and keeps it in solution, ensuring it is fully available for the coupling reaction. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are considered the gold standards.[4][]

-

Temperature: Increasing the temperature provides thermal energy to the system, which helps overcome the intermolecular forces within the solid compound, typically leading to increased solubility.[4] However, this must be balanced against the potential for heat-induced side reactions or degradation, so gentle warming is advised only when necessary.

-

Water Content: Water is an enemy of solubility for most Fmoc-amino acids in organic solvents. Even trace amounts of water in solvents like DMSO or DMF can significantly decrease the solubility of these predominantly hydrophobic compounds by disrupting the solvation shell.[4] This underscores the necessity of using high-purity, anhydrous-grade solvents for preparing amino acid solutions.

-

Purity of the Compound: The presence of impurities can alter the crystalline structure and intermolecular forces, often leading to reduced solubility compared to a highly pure compound.[4]

Section 3: Solubility Profile of Fmoc-(2-aminomethyl)benzoic Acid

While precise, publicly available quantitative solubility data for Fmoc-(2-aminomethyl)benzoic acid is limited, its solubility can be reliably predicted based on its structural similarity to other Fmoc-amino acids and general chemical principles.[4] The compound is known to be compatible with various coupling reagents and soluble in common organic solvents, which is a key feature for its utility in the laboratory.[1][2]

| Solvent | Expected Qualitative Solubility | Rationale & Field-Proven Insights |

| N,N-Dimethylformamide (DMF) | Good to Excellent | The standard and most widely used solvent in Fmoc-SPPS. Its polarity is ideal for solvating both the Fmoc group and the peptide chain. Solutions in DMF are the most common method for delivery in automated synthesizers.[] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often used as a direct substitute for DMF, with similar solvating properties. It is considered a very effective solvent for Fmoc-amino acids.[4] |

| Dimethyl Sulfoxide (DMSO) | Excellent | A very strong polar aprotic solvent capable of dissolving many compounds that are difficult to solubilize. However, it is highly hygroscopic, and water contamination can severely reduce solubility. Use of newly opened, anhydrous-grade DMSO is critical for success.[4] |

| Dichloromethane (DCM) | Moderate | Less polar than DMF or NMP. While it can be used, it is generally less effective for dissolving Fmoc-amino acids for coupling steps, though it is often used for resin swelling.[8] |

| Water | Poor to Insoluble | Like most Fmoc-protected amino acids, the large hydrophobic Fmoc group renders the compound sparingly soluble in aqueous solutions.[4] Solubility may show some pH dependence due to the carboxylic acid moiety. |

Section 4: Experimental Protocol for Quantitative Solubility Determination

For critical applications such as process development, GMP manufacturing, or troubleshooting, empirical determination of solubility is essential. The following protocol provides a self-validating system based on the reliable saturation shake-flask method followed by HPLC analysis.[4]

Methodology:

-

Materials & Reagents:

-

Fmoc-(2-aminomethyl)benzoic acid

-

High-purity, anhydrous grade solvents (DMF, NMP, etc.)

-

Calibrated analytical balance

-

Vortex mixer and orbital shaker

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC system with a UV detector and a C18 column

-

-

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of Fmoc-(2-aminomethyl)benzoic acid to a known volume of the chosen solvent (e.g., 20 mg into 1 mL of DMF) in a sealed vial. This ensures a supersaturated slurry.

-

Equilibrate the slurry on an orbital shaker at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

-

Step 2: Sample Isolation

-

After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. This supernatant represents the saturated solution.

-

-

Step 3: Quantitative Analysis by HPLC

-

Prepare a standard curve using known concentrations of Fmoc-(2-aminomethyl)benzoic acid.

-

Perform a precise serial dilution of the supernatant sample to bring its concentration within the linear range of the standard curve.

-

Inject the diluted sample and the standards onto the HPLC system.

-

Quantify the concentration of the compound in the diluted sample by comparing its peak area to the standard curve.

-

-

Step 4: Calculation of Solubility

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. The result is the quantitative solubility of the compound in that specific solvent at the tested temperature, typically expressed in mg/mL or Molarity.

-

Section 5: Practical Recommendations for Dissolution in SPPS Workflows

For routine use in peptide synthesis, following a robust dissolution protocol is paramount to avoid downstream complications.

Protocol for Preparing an Amino Acid Stock Solution:

-

Solvent Selection: Always use fresh, high-purity, low-water content DMF or NMP.[4] Do not use solvents from bottles that have been open for extended periods, as they may have absorbed atmospheric moisture.

-

Weighing and Addition: Accurately weigh the required amount of Fmoc-(2-aminomethyl)benzoic acid and add it to the appropriate volume of solvent in a clean, dry glass vial.

-

Dissolution:

-

Cap the vial securely and vortex for 1-2 minutes.

-

If solids persist, place the vial in an ultrasonic bath for short intervals (e.g., 2-5 minutes). The cavitation energy helps to break apart the solid lattice.[4] Avoid prolonged sonication, which can generate heat.

-

Causality Check: If the compound still does not dissolve, gentle warming (to 30-40°C) can be applied, but this should be a last resort. Persistent insolubility may indicate a problem with the solvent quality or compound purity.

-

-

Visual Inspection: The final solution must be completely clear and free of any visible particulates before being placed on an automated peptide synthesizer. A hazy or cloudy solution is an indicator of incomplete dissolution and should not be used.

Conclusion

Fmoc-(2-aminomethyl)benzoic acid is a valuable synthetic building block whose successful application hinges on proper handling, particularly with respect to its solubility. It exhibits good to excellent solubility in the standard polar aprotic solvents used in SPPS, such as DMF and NMP.[1][2] However, factors like solvent purity, water content, and temperature play a critical role and must be carefully controlled.[4] For routine synthesis, adherence to best practices for dissolution is sufficient. For more demanding applications, the empirical determination of solubility using a validated method like the one described in this guide is strongly recommended to ensure process robustness and the synthesis of high-quality peptides.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Application of Fmoc-(2-aminomethyl)benzoic Acid in Advanced Synthesis

Executive Summary

Fmoc-(2-aminomethyl)benzoic acid is a cornerstone building block for chemists and drug development professionals engaged in the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring an Fmoc-protected amine and a carboxylic acid positioned in a rigid ortho configuration on a benzene ring, provides a powerful tool for inducing specific secondary structures, particularly β-turns. This guide offers an in-depth exploration of the molecule's properties, its primary applications in peptidomimetic design, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and its role in creating structurally constrained molecules for therapeutic and research purposes. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers to leverage this versatile compound to its full potential.

Core Concepts: Understanding Fmoc-(2-aminomethyl)benzoic Acid

At its core, Fmoc-(2-aminomethyl)benzoic acid, also known as Fmoc-Oamb, is a non-natural, bifunctional amino acid analogue. Its utility stems from the precise interplay of its three key components: the Fmoc protecting group, the aminomethyl functionality, and the benzoic acid scaffold.

Chemical Structure and Properties

The molecule's power lies in its constrained geometry. The ortho placement of the aminomethyl and carboxyl groups fixes their relative orientation, a feature that is exploited to direct the conformation of a larger molecule.

| Property | Value | Source |

| Synonyms | Fmoc-Oamb, 2-(Fmoc-aminomethyl)benzoic acid | [1][2] |

| CAS Number | 219640-94-5 | [1] |

| Molecular Formula | C23H19NO4 | [1][3] |

| Molecular Weight | 373.41 g/mol | [1][3] |

| Appearance | White to pale yellow solid | [1][2] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | 0 - 8 °C | [1][2] |

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the lynchpin of modern Solid-Phase Peptide Synthesis (SPPS).[4][5] Its selection is a strategic choice rooted in the principle of orthogonality—the ability to remove one type of protecting group without affecting another.

-

Base Lability: The Fmoc group is stable to the acidic conditions often used to cleave completed peptides from the resin support. However, it is readily removed under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[6] This allows for the selective deprotection of the N-terminal amine at each step of peptide elongation.[5]

-

Reaction Monitoring: A significant practical advantage of the Fmoc group is its strong UV absorbance.[5][6] During the deprotection step, the cleaved dibenzofulvene-piperidine adduct can be quantified by UV spectrophotometry, allowing for real-time, quantitative monitoring of the reaction's progress.[6]

The ortho-Aminomethyl Benzoic Acid Scaffold

Unlike flexible aliphatic amino acids, the benzene ring of 2-aminomethyl benzoic acid provides a rigid, planar scaffold. The fixed ortho orientation of the functional groups forces any peptide chain into which it is incorporated to adopt a sharp turn. This makes it an exceptional tool for mimicking secondary protein structures.

Caption: Chemical structure of Fmoc-(2-aminomethyl)benzoic acid.

Core Application: Engineering Peptidomimetics

The primary and most powerful application of Fmoc-(2-aminomethyl)benzoic acid is in the field of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with enhanced therapeutic properties.[7]

A High-Fidelity β-Turn Mimic

In proteins, β-turns are secondary structures that reverse the direction of the polypeptide chain, typically comprising four amino acid residues.[8] They are critical for protein folding and mediate a vast number of protein-protein interactions.[8] The rigid scaffold of Fmoc-(2-aminomethyl)benzoic acid, when incorporated into a peptide sequence, serves as a highly effective β-turn mimic.[8][9]

Causality: By replacing two amino acids (residues i+1 and i+2 of a traditional β-turn) with this single, constrained unit, the peptide backbone is forced into a stable, turn-like conformation. This pre-organization can significantly enhance binding affinity to a target receptor by reducing the entropic penalty of binding.

Caption: Replacing flexible residues with a rigid mimic to enforce a turn.

Rationale and Advantages in Drug Development

The use of peptidomimetics is a strategic decision in drug discovery to overcome the inherent limitations of natural peptides.

-

Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body. The non-natural amide bonds and structure of the mimic prevent protease cleavage, significantly increasing the molecule's metabolic stability and in vivo half-life.[7]

-

Enhanced Bioavailability: The rigid structure can improve membrane permeability and overall bioavailability compared to a more flexible linear peptide.

-

Improved Target Affinity and Selectivity: By locking the peptide into its "active" conformation, the mimic can lead to higher binding affinity and selectivity for the intended biological target.[10] This is a key strategy in the development of targeted therapies.[1][10]

Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(2-aminomethyl)benzoic acid into a growing peptide chain is a routine procedure for researchers familiar with standard Fmoc-based SPPS.[4][6] The process is a self-validating system, with clear checkpoints to ensure the success of each step.

Detailed Step-by-Step Protocol

This protocol outlines the manual coupling of Fmoc-(2-aminomethyl)benzoic acid onto a resin-bound peptide with a free N-terminal amine.

Prerequisites:

-

Peptide-resin with a free N-terminal amine (confirmed by a positive Kaiser test).

-

High-quality, amine-free DMF.[11]

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[11][12]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.[12]

-

Fmoc-(2-aminomethyl)benzoic acid.

Protocol Steps:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Activation of Fmoc-(2-aminomethyl)benzoic acid:

-

In a separate vial, dissolve Fmoc-(2-aminomethyl)benzoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to activate the reaction and neutralize any acidic byproducts.

-

Allow the activation to proceed for 2-5 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling at room temperature.

-

Typical reaction time: 1-2 hours.

-

-

Monitoring and Validation:

-

Take a small sample of resin beads, wash them thoroughly with DMF and then dichloromethane, and dry them.

-

Perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates that all free primary amines have been acylated and the coupling is complete.

-

Self-Validation: If the Kaiser test is positive (blue beads), the coupling is incomplete. Drain the vessel, wash with DMF, and repeat the coupling step with a freshly prepared activated solution.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is 3-5 times with DMF.

-

The resin is now ready for the next cycle of SPPS: Fmoc deprotection of the newly added Fmoc-(2-aminomethyl)benzoic acid unit, followed by coupling of the next amino acid.

Caption: SPPS workflow for incorporating Fmoc-(2-aminomethyl)benzoic acid.

Advanced Applications and Future Outlook

Beyond its role as a simple turn mimic, Fmoc-(2-aminomethyl)benzoic acid serves as a versatile scaffold in broader drug discovery and bioconjugation contexts.

-

Rigid Linkers: In the synthesis of Antibody-Drug Conjugates (ADCs) or other targeted therapies, the distance and orientation between the targeting moiety (e.g., a peptide) and the payload (e.g., a cytotoxic drug) are critical. The benzoic acid scaffold can function as a rigid linker, providing precise spatial control that is unattainable with flexible linkers like polyethylene glycol (PEG).[13]

-

Scaffolds for Combinatorial Chemistry: The benzoic acid ring can be further functionalized, allowing it to serve as a central scaffold from which different chemical groups can be displayed. This is valuable in creating libraries of compounds for high-throughput screening.

-

Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs occur over large, flat interfaces that are difficult to target with traditional small molecules. Peptides constrained with mimics like Fmoc-(2-aminomethyl)benzoic acid can present key binding residues in the correct orientation to disrupt these interactions, offering a promising avenue for new therapeutics.[14]

The continued exploration of such rigid, non-natural building blocks will undoubtedly push the boundaries of peptide and protein engineering, leading to the development of more stable, potent, and selective therapeutic agents.

References

-

Gomara, M. J., & Haro, I. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 1180, 109-125. [Link][7]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Watasen. Retrieved January 7, 2024, from [Link][4]

-

Fmoc-Amino Acids for Peptide Synthesis. (n.d.). Aapptec. Retrieved January 7, 2024, from [Link]

-

Tomita, K., Narumi, T., Niida, A., Oishi, S., Ohno, H., & Fujii, N. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-278. [Link][15]

-

Barnard, A., Long, K., Martin, J. A., & Wilson, A. J. (2018). Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... ResearchGate. Retrieved January 7, 2024, from [Link][14]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 7, 2024, from [Link][11]

-

Del Genio, A., Galdiero, S., De Luca, S., & Gaysin, A. (2020). β-Turn Mimics by Chemical Ligation. Organic Letters, 22(11), 4381–4385. [Link][8]

-

The Crucial Role of Fmoc Amino Acids in Modern Peptide Synthesis. (n.d.). Pharmaffiliates. Retrieved January 7, 2024, from [Link][5]

-

Nowick, J. S., Brower, J. O., & Ziller, J. W. (1998). Two new beta-strand mimics. Journal of Organic Chemistry, 63(22), 7837-7848. [Link][9]

-

Fmoc-PEG Linkers and PEGylation Reagents. (2019, November 21). Aapptec Peptides. Retrieved January 7, 2024, from [Link][13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two new beta-strand mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z of Solid-Phase Peptide Synthesis: A Technical Guide for Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) represents a paradigm shift in peptide chemistry, enabling the routine and automated construction of complex peptide chains that are pivotal to biomedical research and therapeutic development.[1][][3] This guide provides an in-depth exploration of the core principles of SPPS, from the foundational chemistry to practical, field-proven protocols. We will dissect the critical choices in protecting group strategies, solid supports, and coupling chemistries, offering a framework for rational design and troubleshooting of peptide synthesis campaigns. The narrative is grounded in the principles of chemical causality, ensuring that every recommendation is supported by a clear mechanistic rationale.

The Foundational Principle: Immobilization and Iteration

Solid-Phase Peptide Synthesis, pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the nascent peptide chain to an insoluble polymer support.[][3] This simple yet profound innovation transforms the synthetic process into a series of iterative cycles, each consisting of deprotection, washing, coupling, and further washing steps.[4][5] The key advantage lies in the ability to drive reactions to completion using excess reagents, which are then easily removed by simple filtration and washing, thus circumventing the laborious purification steps inherent in traditional solution-phase synthesis.[6] The synthesis proceeds from the C-terminus, which is anchored to the resin, to the N-terminus.[4]

The Orthogonal Universe: Protecting Group Strategies

The success of SPPS hinges on the concept of orthogonal protection , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[7][8] This allows for the precise and controlled elongation of the peptide chain. A typical SPPS strategy employs three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: Shield the N-terminus of the growing peptide chain and are removed at each cycle.[7]

-

Permanent side-chain protecting groups: Protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage step.[4][7]

-

Auxiliary orthogonal protecting groups: Used for specific side-chain modifications, like cyclization or branching, and can be removed independently of the other two classes.[7]

Two dominant orthogonal protection schemes have emerged, each with distinct advantages and applications: Fmoc/tBu and Boc/Bzl .

The Modern Workhorse: Fmoc/tBu Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely adopted approach in modern SPPS, primarily due to its use of milder reaction conditions.[1][4]

-

Nα-Protection: The Fmoc group is base-labile, readily cleaved by a secondary amine, typically a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][4]

-

Side-Chain Protection: Side chains are protected by acid-labile groups, such as tert-butyl (tBu), which are stable to the basic conditions of Fmoc deprotection.[1][]

-

Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).[1][3]

The true orthogonality of the Fmoc/tBu strategy, where the temporary and permanent protecting groups are removed by fundamentally different chemical mechanisms (base vs. acid), is a significant advantage, minimizing side reactions and making it highly amenable to automation.[1][][8]

The Classic Approach: Boc/Bzl Chemistry

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed by Merrifield. While less common now for routine synthesis, it remains valuable for specific applications, particularly for long or aggregation-prone sequences.[1]

-

Nα-Protection: The Boc group is acid-labile and is removed by treatment with a moderate acid, typically TFA.[1][8]

-

Side-Chain Protection: Side chains are protected by benzyl-based groups, which are stable to the moderate acid used for Boc deprotection.[1][8]

-

Cleavage: Final cleavage and deprotection require a very strong acid, such as anhydrous hydrogen fluoride (HF), which necessitates specialized, hazardous equipment.[1][8]

This scheme is not strictly orthogonal, as both protecting groups are acid-labile, relying on a difference in acid strength for selectivity.[8]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF | Trifluoroacetic Acid (TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Benzyl-based (Acid-labile) |

| Final Cleavage Reagent | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF) |

| Orthogonality | True Orthogonality | Relies on differential acid lability |

| Advantages | Milder conditions, automation-friendly, higher purity for routine synthesis.[1][] | Better for some aggregation-prone sequences.[1] |

| Disadvantages | Potential for side reactions with certain amino acids. | Harsh cleavage conditions, hazardous reagents.[1] |

The Solid Foundation: Resins and Linkers

The choice of solid support, or resin, is critical to the success of SPPS. The ideal resin must be chemically and mechanically stable, compatible with the reaction solvents, and allow for efficient reaction kinetics.[10]

-

Polymer Matrix: The most common resins are based on polystyrene cross-linked with divinylbenzene.[11] The degree of cross-linking is a key parameter, with 1% being a good compromise between mechanical stability and the ability to swell in organic solvents, which is essential for reagent penetration.[11]

-

Linkers: A linker molecule connects the growing peptide chain to the resin. The choice of linker dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage.[5][10]

| Resin Type | C-Terminal Functionality | Common Protecting Group Strategy | Cleavage Conditions |

| Wang Resin | Carboxylic Acid | Fmoc | Moderate TFA[12] |

| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid (Protected Fragments) | Fmoc | Very Mild Acid (e.g., 1-2% TFA)[10][13] |